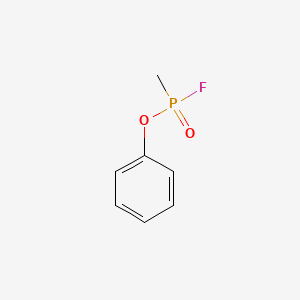
Phenyl methylphosphonofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C₇H₈FO₂P and a molecular weight of 174.1094 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a phenyl group attached to a methylphosphonofluoridate moiety, making it a unique and versatile chemical entity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl methylphosphonofluoridate can be synthesized through several methods. One common approach involves the reaction of phenol with methylphosphonofluoridic acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Phenyl methylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phenyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Isopropyl methylphosphonofluoridate (Sarin): Known for its use as a nerve agent.
Pinacolyl methylphosphonofluoridate (Soman): Another nerve agent with similar properties.
Comparison: Phenyl methylphosphonofluoridate is unique due to its phenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
133826-40-1 |
|---|---|
Fórmula molecular |
C7H8FO2P |
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
[fluoro(methyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C7H8FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
UTQIOSIJOGSEHL-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OC1=CC=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)


![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
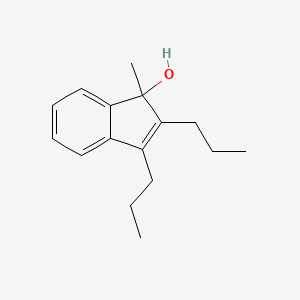
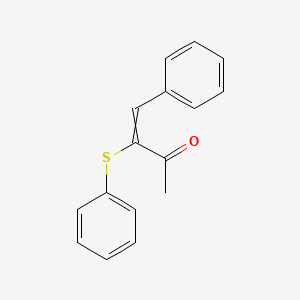
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
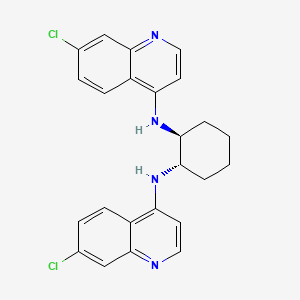

![5-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14262258.png)
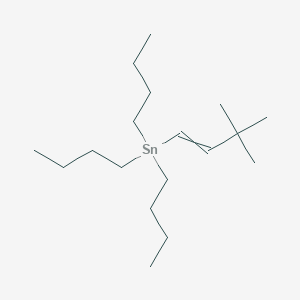
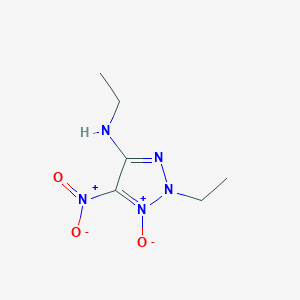
![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
